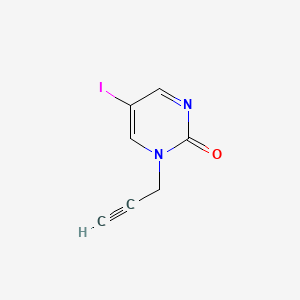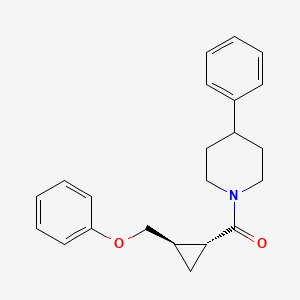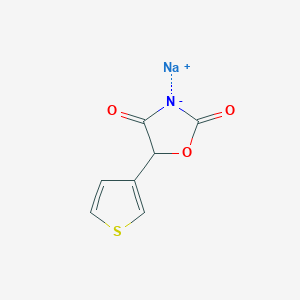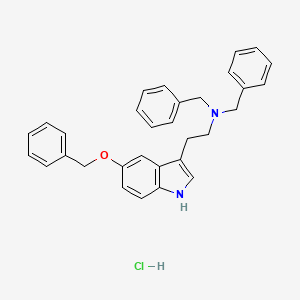
1-Propargyl-5-iodopyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propargyl-5-iodopyrimidin-2-one is a halogen-substituted pyrimidine derivative known for its significant biological activity. This compound has been studied for its potential in inhibiting mitosis and its ability to interfere with tubulin binding, making it a subject of interest in cancer research .
Vorbereitungsmethoden
The synthesis of 1-propargyl-5-iodopyrimidin-2-one typically involves the halogenation of 1-propargylpyrimidin-2-one. The iodination process can be achieved using iodine and a suitable oxidizing agent under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-Propargyl-5-iodopyrimidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Propargyl-5-iodopyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to inhibit mitosis makes it useful in studying cell division and cancer biology.
Medicine: Its potential as an anti-cancer agent is being explored due to its ability to interfere with tubulin binding and arrest cells in metaphase.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The primary mechanism of action of 1-propargyl-5-iodopyrimidin-2-one involves its interaction with tubulin, a protein essential for cell division. By binding to tubulin, the compound inhibits the polymerization of microtubules, leading to metaphase arrest in dividing cells. This disruption of the mitotic process is the basis for its potential anti-cancer properties .
Vergleich Mit ähnlichen Verbindungen
1-Propargyl-5-iodopyrimidin-2-one is part of a class of halogen-substituted pyrimidines. Similar compounds include:
- 1-Propargyl-5-fluoropyrimidin-2-one
- 1-Propargyl-5-chloropyrimidin-2-one
- 1-Propargyl-5-bromopyrimidin-2-one
Compared to these compounds, this compound has shown the highest mitotic inhibitory potential and competitive inhibition of colchicine binding to tubulin. This makes it particularly unique and valuable in research applications .
Eigenschaften
CAS-Nummer |
88167-34-4 |
|---|---|
Molekularformel |
C7H5IN2O |
Molekulargewicht |
260.03 g/mol |
IUPAC-Name |
5-iodo-1-prop-2-ynylpyrimidin-2-one |
InChI |
InChI=1S/C7H5IN2O/c1-2-3-10-5-6(8)4-9-7(10)11/h1,4-5H,3H2 |
InChI-Schlüssel |
PKKOCUIWETVIRU-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN1C=C(C=NC1=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B15185807.png)
![1-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine;methanesulfonic acid;hydrate](/img/structure/B15185821.png)

![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)




